4,6pyDGalbeta R isomer
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Overview
Description
4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose: is a derivative of glucose, a simple sugar that is an essential energy source in living organisms. This compound is characterized by the presence of a carboxyethylidene group attached to the 4th and 6th carbon atoms of the glucose molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose typically involves the acetalation of glucose with pyruvic acid. The reaction is carried out under acidic conditions to facilitate the formation of the acetal linkage between the glucose and pyruvic acid. The process can be summarized as follows:
Starting Material: Beta-D-Glucose
Reagent: Pyruvic acid
Catalyst: Acid (e.g., hydrochloric acid)
Reaction Conditions: The reaction mixture is heated to promote the formation of the acetal linkage.
Industrial Production Methods: Industrial production of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxyethylidene group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects, including its role in metabolic disorders.
Mechanism of Action
The mechanism of action of 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose
- 4,6-O-(1-Carboxyethylidene)-Beta-D-Galactose
Comparison:
- Structural Differences: While these compounds share the carboxyethylidene group, they differ in the sugar moiety (glucose, mannose, or galactose).
- Reactivity: The reactivity of these compounds can vary based on the sugar moiety, affecting their interaction with enzymes and other biomolecules.
- Applications: Each compound may have unique applications based on its specific structure and reactivity. For example, 4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose is particularly useful in studies related to glucose metabolism .
Properties
Molecular Formula |
C9H14O8 |
---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(2R,4aR,6R,7R,8R,8aR)-6,7,8-trihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3-6(17-9)4(10)5(11)7(12)16-3/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7-,9-/m1/s1 |
InChI Key |
QVVFNJUJKXWFAU-CECBSOHTSA-N |
Isomeric SMILES |
C[C@]1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@@H](O2)O)O)O)C(=O)O |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)O)O)O)C(=O)O |
Origin of Product |
United States |
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